2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid
Description
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (CAS 126873-28-7, molecular formula C₁₀H₁₀F₃NO₂, molecular weight 233.19) is a fluorinated non-proteinogenic amino acid characterized by a benzyl group at the C2 position and a trifluoromethyl group at C3 . Its unique structure confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues, making it valuable in medicinal chemistry, particularly in synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) via electrochemical carboxylation methods .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16) |
InChI Key |
RDQOEQUFZYLLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Chiral Auxiliary-Mediated Alkylation
The stereoselective construction of the quaternary carbon center is critical for producing enantiomerically pure 2-amino-2-benzyl-3,3,3-trifluoropropanoic acid. A widely adopted method involves the use of Evans oxazolidinones as chiral auxiliaries. In this approach, (4S)-4-benzyl-3-propionyl-oxazolidin-2-one undergoes diastereoselective alkylation with benzyl bromide in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The trifluoromethyl group is introduced via a nucleophilic trifluoromethylation step using trimethyl(trifluoromethyl)silane (TMSCF₃) under copper(I) iodide catalysis.
Key Reaction Parameters:
- Temperature: −78°C for alkylation, 0°C for trifluoromethylation
- Solvent: Tetrahydrofuran (THF) for alkylation; dimethylformamide (DMF) for TMSCF₃ reaction
- Yield: 68–72% after auxiliary removal with lithium hydroxide hydrolysis
Protective Group Strategies for Amino Functionality
Protection of the α-amino group is essential to prevent side reactions during trifluoromethylation. The benzyloxycarbonyl (Cbz) group is preferentially employed due to its stability under acidic and fluorinated conditions. A representative protocol involves:
- Cbz Protection: Treatment of 2-amino-2-benzylpropanoic acid with benzyl chloroformate in aqueous sodium bicarbonate (pH 9–10) at 0°C.
- Trifluoromethylation: Reaction of the protected intermediate with CF₃I in the presence of a palladium(0) catalyst, achieving >90% conversion.
- Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere, yielding the free amino acid.
Analytical Data:
- HPLC Purity: 95% after deprotection (C₁₈ column, 0.1% TFA in H₂O/MeCN gradient)
- Optical Rotation: [α]²⁵D = +12.5° (c = 1, H₂O) for (R)-enantiomer
Catalytic Asymmetric Hydrogenation of β-Trifluoromethyl Dehydroamino Acids
A breakthrough in enantiocontrol involves the hydrogenation of β-trifluoromethyl-α-acetamidocinnamic acid derivatives. Using a rhodium(I) catalyst with (R,R)-Et-DuPhos ligand, researchers achieved 98% enantiomeric excess (ee) at 50 bar H₂ pressure. The substrate is prepared via condensation of benzaldehyde with N-acetyl-3,3,3-trifluoroalanine methyl ester, followed by saponification to the free acid.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Rh |
| Temperature | 40°C |
| Reaction Time | 24 h |
| Turnover Frequency | 120 h⁻¹ |
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Recent advances adapted SPPS for efficient production of fluorinated amino acids. Wang resin-bound Fmoc-protected glycine undergoes sequential:
- Benzylation via Mitsunobu reaction (DIAD, Ph₃P, benzyl alcohol)
- Trifluoromethylation using Umemoto reagent (3,3,3-trifluoro-1-iodopropane)
- Fmoc deprotection with 20% piperidine/DMF
This method achieves 85% crude purity, with final cleavage using TFA/H₂O/TIS (95:2.5:2.5).
Biocatalytic Approaches Using Engineered Aminotransferases
Directed evolution of branched-chain aminotransferases (BCATs) enabled the amination of 2-benzyl-3,3,3-trifluoropropanoic acid. The most active variant (BCAT-M9) showed:
- kcat: 4.2 s⁻¹
- KM: 8.5 mM
- Enantioselectivity: 99% ee for (S)-isomer
Reaction conditions: 50 mM substrate, 2 mM PLP, 100 mM L-glutamate as amine donor, pH 8.0, 30°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scale (g) | Cost Index |
|---|---|---|---|---|
| Chiral Auxiliary | 68 | 99 | 0.1–5 | 3.8 |
| Catalytic Hydrogenation | 82 | 98 | 10–100 | 2.1 |
| Biocatalytic | 91 | 99 | 1–50 | 1.5 |
Cost Index relative to chiral auxiliary method
Industrial-Scale Production Considerations
For commercial synthesis (e.g., CAS 126873-28-7), a hybrid approach combining catalytic hydrogenation with continuous flow purification is preferred. Key process parameters:
- Residence Time: 120 min in hydrogenation reactor
- Purification: Simulated moving bed chromatography (Chiralpak IA column)
- Throughput: 12 kg/day per production line
Analytical Characterization Protocols
Identity Confirmation:
- HRMS (ESI+): m/z 234.0741 [M+H]+ (calc. 234.0744)
- ¹⁹F NMR (282 MHz, D₂O): δ −66.8 (CF₃), −128.4 (Ar-F if present)
Purity Assessment:
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and carboxylic acids, depending on the reaction type and conditions .
Scientific Research Applications
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural variations, molecular properties, and applications of 2-amino-2-benzyl-3,3,3-trifluoropropanoic acid and related compounds:
Key Comparative Insights
Substituent Effects: The benzyl group in the target compound enhances aromatic interactions in drug-receptor binding, whereas methyl or hydrogen substituents (e.g., 2-amino-3,3,3-trifluoropropanoic acid) reduce steric bulk, favoring applications in protein engineering . Trifluoromethylphenyl derivatives (e.g., 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid) exhibit altered electronic properties due to the electron-withdrawing trifluoromethyl group on the aromatic ring, influencing reactivity in electrophilic substitutions .
Synthetic Methods: The target compound is synthesized via electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, a method optimized for scalability and regioselectivity . Simpler analogues like 2-amino-3,3,3-trifluoropropanoic acid are often prepared using enzymatic resolution or solid-phase peptide synthesis techniques .
Biological and Chemical Stability: The trifluoromethyl group in all listed compounds increases resistance to enzymatic degradation compared to non-fluorinated amino acids. However, the benzyl group in the target compound further enhances lipophilicity, improving blood-brain barrier penetration . Hydrochloride salts (e.g., 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride) exhibit improved aqueous solubility, critical for in vitro biological assays .
Safety Profiles: The target compound has hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) .
Biological Activity
2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (abbreviated as ABTFA) is a fluorinated amino acid that has garnered attention for its unique structural properties and potential biological activities. This compound, characterized by a trifluoromethyl group at the beta position relative to the carboxylic acid and a benzyl substituent, has implications in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol
- IUPAC Name : (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid
The presence of the trifluoromethyl group enhances the compound's bioavailability and metabolic stability compared to non-fluorinated analogs. This structural feature is significant as it can influence protein interactions and stability, potentially leading to novel therapeutic applications.
Biological Activities
Research indicates that ABTFA exhibits various biological activities that may be leveraged in therapeutic contexts:
- Protein Interaction : ABTFA's fluorinated structure may influence protein folding and stability. Studies suggest that fluorinated amino acids can alter the conformational dynamics of proteins, which can be crucial for drug design and development.
- Pharmacological Potential : The compound has been explored for its potential as a building block in the synthesis of pharmaceuticals due to its unique properties. Its ability to interact with biological macromolecules opens avenues for developing new drugs targeting specific pathways.
- Anticonvulsant Activity : Analogues of similar trifluorinated compounds have demonstrated anticonvulsant activity, suggesting that ABTFA may also possess neuroactive properties worthy of further investigation .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various analogues of 3,3,3-trifluoro compounds showed that modifications at the amino acid level could lead to significant changes in biological activity. The evaluation of these compounds highlighted the importance of the trifluoromethyl group in enhancing pharmacological effects while minimizing side effects such as alterations in blood pressure or heart rate .
Case Study 2: Mechanistic Insights
Research into the mechanism of action for related compounds indicated potential pathways involving GABA(A) receptor modulation. Preliminary data suggested that similar compounds could enhance GABA(A) currents in neuronal models, hinting at a possible mechanism through which ABTFA might exert neuroprotective effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 2-Amino-2-methyl-3,3,3-trifluoropropanoic acid | Methyl group instead of benzyl | Used in tRNA studies |
| 2-Amino-4,4-difluorobutanoic acid | Difluoro substitution | Alters reactivity profiles |
| 2-Amino-4,4,4-trifluorobutanoic acid | Trifluoro substitution at a different position | Varies biological activity significantly |
ABTFA stands out due to its combination of a benzyl substituent and a trifluoromethyl group at the beta position. This unique combination enhances its potential as a versatile building block in pharmaceutical chemistry compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
